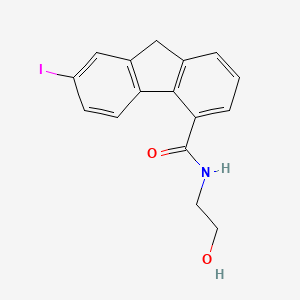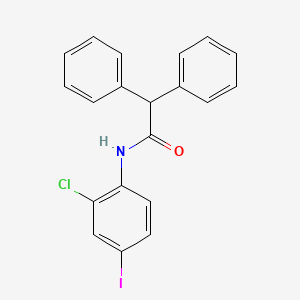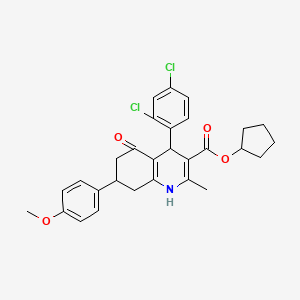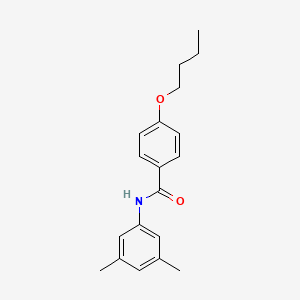
N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide is a chemical compound that belongs to the family of naphthamides. It is commonly known as AG490 and has been widely studied for its potential use in treating cancer and other diseases.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide inhibits the activity of JAK enzymes by binding to their active site. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival. The inhibition of JAK activity also leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). AG490 has also been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide in lab experiments is its specificity for JAK enzymes. This allows for the selective inhibition of JAK signaling pathways without affecting other signaling pathways. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are many future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide. One area of research is the development of more potent and selective JAK inhibitors based on the structure of AG490. Another area of research is the investigation of the compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound's potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methoxyaniline. The final product is obtained by the reaction of the intermediate with methoxyamine hydrochloride. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential use in treating cancer. It has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes, which play a crucial role in the development and progression of many types of cancer. AG490 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-8-7-14(11-16(17)20)21-19(22)15-9-12-5-3-4-6-13(12)10-18(15)24-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBDDPBJWOUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)
![1,7-dimethyl-4-(2-methyl-4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4968341.png)
![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)

![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)



![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)
